Nitroxoline

Vue d'ensemble

Description

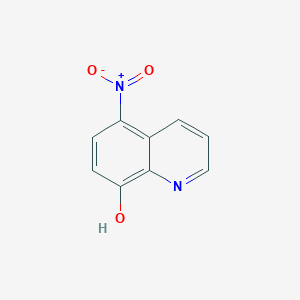

La nitroxoline, également connue sous le nom de 5-nitro-8-hydroxyquinoléine, est un dérivé de l’hydroxyquinoléine utilisé comme agent antibactérien depuis plus de cinquante ans. Elle est particulièrement efficace contre les bactéries à Gram positif et à Gram négatif couramment rencontrées dans les infections des voies urinaires. La this compound est connue pour sa capacité à lutter contre les infections par biofilms et a montré un potentiel dans les applications anticancéreuses grâce à ses propriétés de chélation des métaux .

Applications De Recherche Scientifique

Nitroxoline has a wide range of scientific research applications:

Chemistry: Used as a chelating agent for metal ions in various chemical reactions.

Biology: Studied for its ability to inhibit biofilm formation and its potential as an antimicrobial agent.

Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cathepsin B and other enzymes involved in tumor progression

Industry: Utilized in the development of new antimicrobial coatings and materials.

Mécanisme D'action

La nitroxoline exerce ses effets par le biais de plusieurs mécanismes :

Activité antibactérienne : Chélate les ions métalliques essentiels tels que le fer et le zinc, perturbant la croissance bactérienne et la formation de biofilms.

Activité anticancéreuse : Inhibe la méthionine aminopeptidase de type 2, qui est impliquée dans l’angiogenèse, et augmente la production d’espèces réactives de l’oxygène, conduisant à des effets cytotoxiques sur les cellules cancéreuses.

Inhibition enzymatique : Agit comme un inhibiteur non compétitif et réversible de la cathépine B, empêchant la prolifération et la métastase des cellules tumorales.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Nitroxoline interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-biofilm properties, making it a promising candidate for catheter-related infections

Cellular Effects

This compound influences cell function by suppressing the expression of certain genes, impairing cell viability, and inducing cell cycle arrest and apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with certain transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation industrielle de la nitroxoline implique la nitration de la 8-hydroxyquinoléine pour former la 5-nitroso-8-hydroxyquinoléine, suivie d’une oxydation pour obtenir le produit final. Le processus de nitration utilise généralement l’acide nitrique comme agent de nitration, et l’étape d’oxydation peut être réalisée à l’aide de divers agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium .

Méthodes de production industrielle : En milieu industriel, la production de this compound est contrôlée par des méthodes spectrophotométriques pour garantir la qualité des matières premières et des mélanges réactionnels. Le processus implique la détermination quantitative de la 8-hydroxyquinoléine et de la 5-nitroso-8-hydroxyquinoléine à différentes étapes de la réaction .

Analyse Des Réactions Chimiques

Types de réactions : La nitroxoline subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion de la 5-nitroso-8-hydroxyquinoléine en this compound.

Réduction : Réduction du groupe nitro en groupe amino dans des conditions spécifiques.

Substitution : Réactions de substitution électrophile sur le cycle quinoléine.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Hydrogénation catalytique à l’aide de palladium sur charbon.

Substitution : Divers électrophiles tels que les halogènes ou les chlorures de sulfonyle.

Principaux produits :

Oxydation : this compound.

Réduction : 5-amino-8-hydroxyquinoléine.

Substitution : Dérivés halogénés ou sulfonés de la this compound.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme agent chélatant pour les ions métalliques dans diverses réactions chimiques.

Biologie : Étudiée pour sa capacité à inhiber la formation de biofilms et son potentiel comme agent antimicrobien.

Médecine : Enquête sur ses propriétés anticancéreuses, en particulier sa capacité à inhiber la cathépine B et d’autres enzymes impliquées dans la progression tumorale

Industrie : Utilisée dans le développement de nouveaux revêtements et matériaux antimicrobiens.

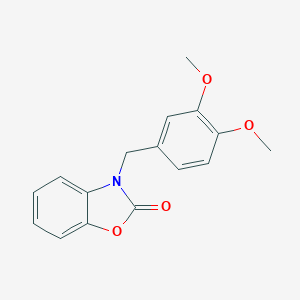

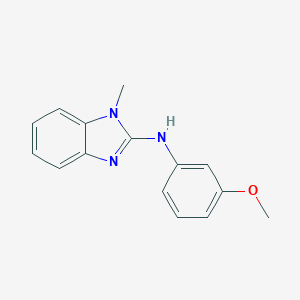

Comparaison Avec Des Composés Similaires

La nitroxoline est souvent comparée à d’autres dérivés de l’hydroxyquinoléine, tels que le clioquinol :

Clioquinol : Un autre dérivé de l’hydroxyquinoléine ayant des propriétés de chélation des métaux similaires, mais associé à des effets neurotoxiques chez l’homme.

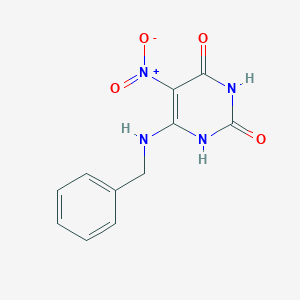

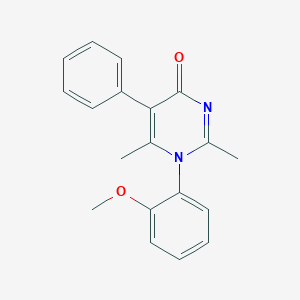

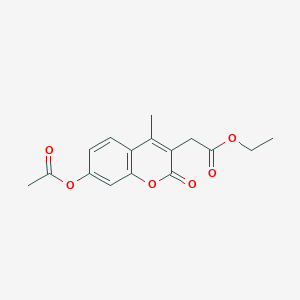

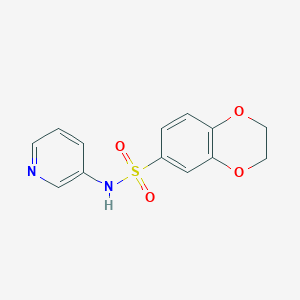

Composés similaires :

- Clioquinol

- 8-hydroxyquinoléine

- 5-amino-8-hydroxyquinoléine

La this compound se distingue par son profil de sécurité bien établi et sa large gamme d’applications dans la recherche antimicrobienne et anticancéreuse.

Propriétés

IUPAC Name |

5-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIWZDNTCBHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046284 | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |

| Record name | SID11532939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4008-48-4 | |

| Record name | Nitroxoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxoline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B368687.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine](/img/structure/B368702.png)

![N'-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B368705.png)

![4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine](/img/structure/B368708.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B368712.png)